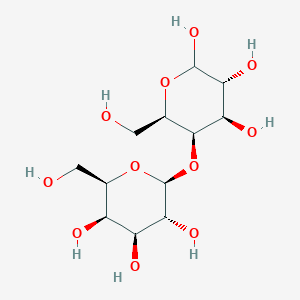
beta-D-galactopyranosyl-(1->4)-D-galactopyranose
説明
Beta-D-galactopyranosyl-(1->4)-D-galactopyranose is a type of oligosaccharide . It has a molecular formula of C18H32O16 and an average mass of 504.437 Da .
Synthesis Analysis
There are several studies related to the synthesis of similar compounds. For instance, a study on the synthesis of O-beta-D-Galactopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-O-beta-D-xylopyranosyl-(1->3)-L-serine was found . Another study discussed the synthesis of O-beta-D-Galactopyranosyl-(1->4)-O-beta-D-xylopyranosyl-L-serine .
Molecular Structure Analysis
The molecular structure of Beta-D-galactopyranosyl-(1->4)-D-galactopyranose has been studied using techniques like two-dimensional NMR spectroscopy and molecular modeling calculations . Another study discussed the disorder and conformational analysis of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside .
Chemical Reactions Analysis
While specific chemical reactions involving Beta-D-galactopyranosyl-(1->4)-D-galactopyranose were not found, there are studies discussing the chemical properties of similar compounds .
Physical And Chemical Properties Analysis
Beta-D-galactopyranosyl-(1->4)-D-galactopyranose has a molecular formula of C18H32O16 and an average mass of 504.437 Da .
科学的研究の応用
Synthesis and Enzymatic Catalysis
- Enzymatic Synthesis of Derivatives : Beta-D-Galactopyranosyl-(1→4)-D-Galactopyranose derivatives were synthesized using beta-galactosidases from different sources. These enzymes facilitated the transfer of beta-D-galactopyranosyl to create various linked disaccharides, demonstrating the potential for producing diverse carbohydrate structures for research and industrial applications (Yoon & Ajisaka, 1996).
Biochemical Mechanisms
- Enzyme-Substrate Interaction : Studies on beta-galactosidase-catalyzed hydrolyses of beta-D-galactopyranosyl pyridium salts revealed insights into the enzyme-substrate interaction, showing the dependence of catalysis on aglycone acidity and supporting the understanding of enzyme mechanisms at the molecular level (Sinnott & Withers, 1974).
Crystal Structure and Conformation
- X-Ray Crystal Structure Analysis : The crystal structure of O-alpha-D-Galactopyranosyl-(1---4)-D-galactopyranose was determined, providing valuable information on the conformation of the glycosidic linkage and the molecule's overall structure. This knowledge is crucial for understanding the physical and chemical properties of such carbohydrates (Svensson et al., 1986).
Application in Synthesis of Complex Carbohydrates
- Synthesis of Complex Carbohydrates : Research has shown the potential for using beta-D-galactopyranosyl-(1→4)-D-galactopyranose in the synthesis of complex carbohydrates, like trisaccharides, which are significant in developing synthetic antigens and studying carbohydrate-protein interactions (Paulsen & Paal, 1983).
Enzymatic Activity and Stability
- Investigation of Enzyme Activity : The beta-galactosidase from Phanerochaete chrysosporium was studied for its alpha-galactosidase activity. This research provides insights into the enzyme's stability and kinetics, which are important for potential industrial and biotechnological applications (Brumer et al., 1999).
Substrate Specificity and Inhibition
- Studying Enzyme Inhibitors : Research on specific inhibitors of glycosyltransferases using beta-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucose provided insights into the enzyme's specificity and potential for developing selective inhibitors (Helland et al., 1995).
将来の方向性
作用機序
Target of Action
Beta-D-Galactopyranosyl-(1->4)-D-Galactopyranose, also known as Gal(beta1-4)Gal, is a type of oligosaccharide . Oligosaccharides are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds . The primary targets of Gal(beta1-4)Gal are the bacteria in the colon that can metabolize it .
Mode of Action
Gal(beta1-4)Gal acts as a selective bacterial growth modulator in the colon . It promotes the growth of beneficial bacteria, such as Lactobacilli and Bifidobacteria, that can use it as an energy source . At the same time, it inhibits the growth of harmful bacteria, such as Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .
Biochemical Pathways
The biochemical pathways affected by Gal(beta1-4)Gal involve the fermentation process carried out by the intestinal microbiota . During this process, Gal(beta1-4)Gal is broken down into organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, creating an environment that is unfavorable for the growth of harmful bacteria .
Pharmacokinetics
Gal(beta1-4)Gal passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties of Gal(beta1-4)Gal, therefore, contribute to its bioavailability and its ability to exert its effects in the colon .
Result of Action
The result of Gal(beta1-4)Gal’s action is a healthier balance of bacteria in the colon . By promoting the growth of beneficial bacteria and inhibiting the growth of harmful bacteria, Gal(beta1-4)Gal contributes to a healthier gut microbiota . This can have various positive effects on health, as a healthy gut microbiota is associated with improved digestion, enhanced immune function, and a lower risk of certain diseases .
Action Environment
The action of Gal(beta1-4)Gal is influenced by various environmental factors in the colon. For example, the pH of the colon can affect the fermentation process and the growth of different types of bacteria . Additionally, the presence of other nutrients in the colon can influence the ability of bacteria to metabolize Gal(beta1-4)Gal .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-HEJLOQJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429537 | |
| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2152-98-9 | |
| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is beta-D-galactopyranosyl-(1->4)-D-galactopyranose (Gal(β1-4)Gal) considered a xenoepitope in humans?
A1: Humans lack the enzymatic machinery to synthesize the Gal(β1-4)Gal linkage. [] Consequently, this disaccharide, found in some species like ostriches, is recognized as foreign by the human immune system, leading to the production of anti-Gal(β1-4)Gal antibodies. [] These antibodies are considered natural antibodies, meaning they are present without prior sensitization. []
Q2: What is the significance of the discovery of natural human antibodies against Gal(β1-4)Gal?
A2: The identification of anti-Gal(β1-4)Gal antibodies expands our understanding of human xenoantibodies. [] It highlights the diversity of natural antibody repertoires and their potential role in recognizing and responding to non-self antigens from other species. This knowledge is valuable in fields like xenotransplantation, where such antibodies could trigger immune rejection.
Q3: Besides ostrich liver, where else has Gal(β1-4)Gal been found?
A3: This disaccharide motif has been identified as a core modification in the N-glycans of keyhole limpet hemocyanin (KLH). [] KLH, derived from the marine snail Megathura crenulata, is commonly employed as an adjuvant and hapten carrier in immunological research. []
Q4: Does the presence of Gal(β1-4)Gal in KLH have immunological consequences?
A4: The Gal(β1-4)Gal modification, along with the Gal(β1-4)Gal(β1-4)Fuc modification, on KLH N-glycans are thought to contribute to KLH's immunostimulatory properties. [] These non-mammalian carbohydrate structures likely act as epitopes for immune recognition, potentially explaining KLH's effectiveness as an adjuvant.
Q5: Are there enzymes that specifically recognize and cleave the Gal(β1-4)Gal linkage?
A5: Yes, a beta-galactosidase from the bacterium Bifidobacterium adolescentis DSM20083 exhibits high activity towards Gal(β1-4)Gal and oligosaccharides containing this linkage. [] Notably, this enzyme displays a preference for Gal(β1-4)Gal over lactose, a more common substrate for beta-galactosidases. []
Q6: How is ferulic acid incorporated into plant cell walls and what is the significance of its association with Gal(β1-4)Gal?
A6: Ferulic acid, a phenolic compound found in plant cell walls, is commonly esterified to specific sugars within cell wall polysaccharides. In grain amaranth, ferulic acid has been found linked to both pectic arabinans and galactans. [] The presence of O-(6-O-trans-feruloyl-beta-D-galactopyranosyl)-(1→4)-D-galactopyranose in amaranth fiber reveals that ferulic acid is indeed esterified to the Gal(β1-4)Gal disaccharide unit within this plant species. [] This association likely contributes to the structural integrity and properties of the plant cell wall.
Q7: How can mass spectrometry be used to analyze feruloylated Gal(β1-4)Gal structures?
A7: Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) fragmentation allows for the identification and structural characterization of feruloylated carbohydrates, including those containing Gal(β1-4)Gal. [] The technique enables the determination of the ferulic acid linkage position on the sugar molecule, providing valuable information about the structure and composition of plant cell wall components. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365819.png)
![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)
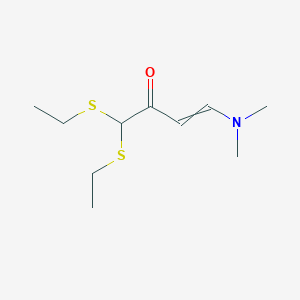
![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)
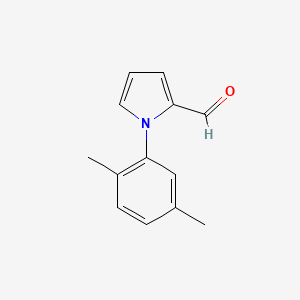
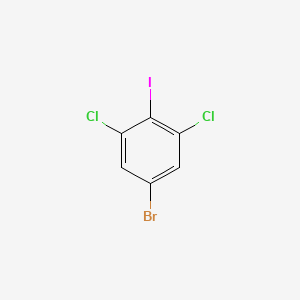
![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)
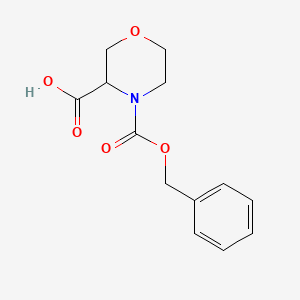

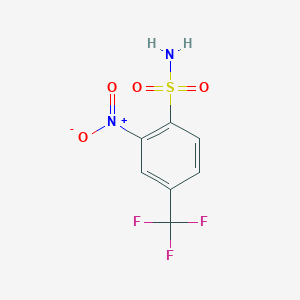
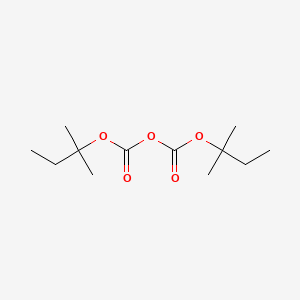
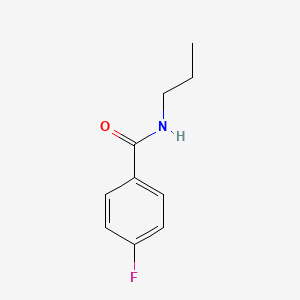
![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)
